3,3-dimethyl-6-(piperidin-1-yl)-8-propyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrano[3,4-c]pyridine core, which is a fused ring system containing both pyridine and pyran rings. The presence of a piperidine moiety and various alkyl substituents further enhances its chemical complexity and potential for diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the pyrano ring via cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, cycloaddition, and annulation reactions are commonly employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyridine or pyrano rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the core structure .
Scientific Research Applications
3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are known for their diverse biological activities.
Pyridine Derivatives: Pyridine-based compounds, such as nicotinamide and pyridoxine, are widely studied for their roles in biological systems.
Uniqueness
What sets 3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-8-PROPYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE apart is its unique fused ring system and the presence of multiple functional groups. This structural complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H27N3O |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
3,3-dimethyl-6-piperidin-1-yl-8-propyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C19H27N3O/c1-4-8-17-16-13-23-19(2,3)11-14(16)15(12-20)18(21-17)22-9-6-5-7-10-22/h4-11,13H2,1-3H3 |
InChI Key |
BUOPNVMEFOWCSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCCCC3 |
Origin of Product |
United States |
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